molecular formula C19H16N2O4 B1663131 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one CAS No. 313481-28-6

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No. B1663131
M. Wt: 336.3 g/mol
InChI Key: JZIVYSMUOXHOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one, also known as DMDBD, is a synthetic compound that belongs to the benzodiazepine family. It was first synthesized in the 1970s and has been studied extensively since then. DMDBD has been shown to have a range of biochemical and physiological effects, making it a valuable tool in scientific research.

Scientific Research Applications

Chemical Synthesis

Research has explored the synthesis of similar compounds to 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one, focusing on strategies like silylation-amination reaction. This approach allows for the creation of a range of derivatives, showcasing the compound's versatility in chemical synthesis (Eresko et al., 2011).

Pharmacological Research

Although details on the specific compound are limited, related compounds have been synthesized and evaluated for their potential anticonvulsant activities. These studies involve modifications to the chemical structure to enhance specific biological activities, providing insights into the pharmacological potential of such compounds (Fiakpui & Knaus, 1993).

Radiopharmaceutical Development

Compounds with a similar structure have been investigated for their potential use in PET imaging, particularly for neuroinflammation and brain diseases like Alzheimer's. These studies underscore the potential of these compounds in radiopharmaceutical applications (Wang et al., 2017).

Biological Activity Evaluation

Research has been conducted on synthesizing and analyzing the biological activity of similar compounds. This includes evaluating antimicrobial, anti-inflammatory, and analgesic properties, indicating a broad spectrum of potential biological applications (Rajanarendar et al., 2013).

properties

CAS RN

313481-28-6

Product Name

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

InChI

InChI=1S/C19H16N2O4/c1-23-11-7-8-14(24-2)13(9-11)17-19-18(21-16(22)10-20-17)12-5-3-4-6-15(12)25-19/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

JZIVYSMUOXHOJL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43

synonyms

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 2
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 3
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 4
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 5
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 6
Reactant of Route 6
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

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